Methyl 2-(4-((4-acetoxyphenyl)(pyridin-2-yl)methyl)phenyl)acetate
Methyl 2-(4-((4-acetoxyphenyl)(pyridin-2-yl)methyl)phenyl)acetate
A diphenylmethane stimulant laxative used for the treatment of constipation and for bowel evacuation. (From Martindale, The Extra Pharmacopoeia, 30th ed, p871)
Brand Name:
Vulcanchem
CAS No.:
1336-29-4
VCID:
VC0073916
InChI:
InChI=1S/C76H52O46.C22H19NO4/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-15(24)26-19-10-6-17(7-11-19)22(21-5-3-4-14-23-21)18-8-12-20(13-9-18)27-16(2)25/h1-20,52,63-65,76-101H,21H2;3-14,22H,1-2H3/t52-,63-,64+,65-,76+;/m1./s1
SMILES:
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC(=O)OC)C3=CC=CC=N3
Molecular Formula:
C98H71NO50
Molecular Weight:
2062.6 g/mol
Methyl 2-(4-((4-acetoxyphenyl)(pyridin-2-yl)methyl)phenyl)acetate
CAS No.: 1336-29-4
Cat. No.: VC0073916
Molecular Formula: C98H71NO50
Molecular Weight: 2062.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A diphenylmethane stimulant laxative used for the treatment of constipation and for bowel evacuation. (From Martindale, The Extra Pharmacopoeia, 30th ed, p871) |
|---|---|
| CAS No. | 1336-29-4 |
| Molecular Formula | C98H71NO50 |
| Molecular Weight | 2062.6 g/mol |
| IUPAC Name | [4-[(4-acetyloxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate;[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate |
| Standard InChI | InChI=1S/C76H52O46.C22H19NO4/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-15(24)26-19-10-6-17(7-11-19)22(21-5-3-4-14-23-21)18-8-12-20(13-9-18)27-16(2)25/h1-20,52,63-65,76-101H,21H2;3-14,22H,1-2H3/t52-,63-,64+,65-,76+;/m1./s1 |
| Standard InChI Key | FJSBTGUDRIRATA-HBNMXAOGSA-N |
| Isomeric SMILES | CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=N3.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |
| SMILES | CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC(=O)OC)C3=CC=CC=N3 |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=N3.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator